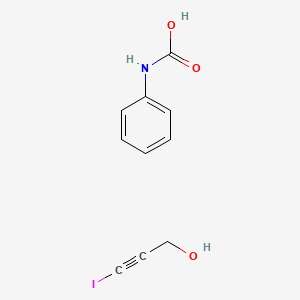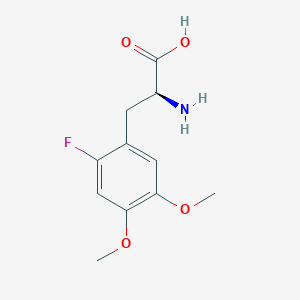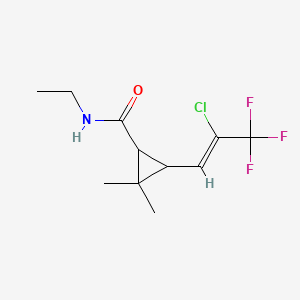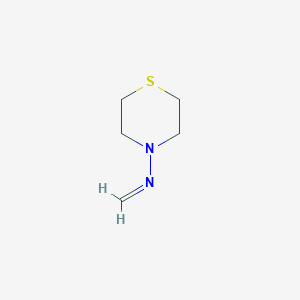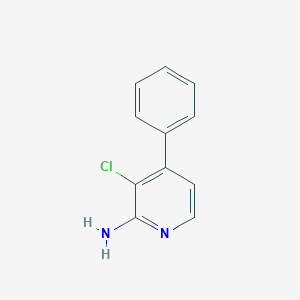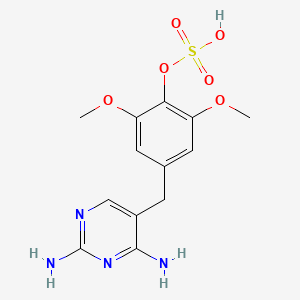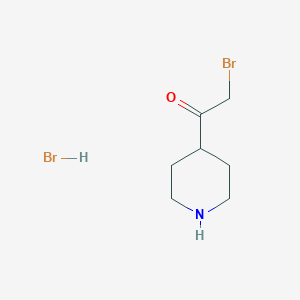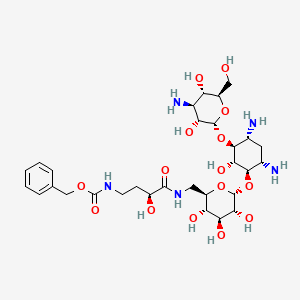
BB-K 6 N-(Benzyloxy) Carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BB-K 6 N-(Benzyloxy) Carbamate is a semi-synthetic aminoglycoside antibiotic derived from Kanamycin A. It is an intermediate compound used in the synthesis of BB-K 6, which is known for its antibacterial properties. The molecular formula of this compound is C30H49N5O15, and it has a molecular weight of 719.73 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BB-K 6 N-(Benzyloxy) Carbamate is synthesized through a series of chemical reactions starting from Kanamycin AThe reaction conditions typically include the use of organic solvents, protective groups, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
BB-K 6 N-(Benzyloxy) Carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzyloxy carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
BB-K 6 N-(Benzyloxy) Carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: this compound is investigated for its antibacterial properties and potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and as a chemical reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of BB-K 6 N-(Benzyloxy) Carbamate involves its interaction with bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death. The compound targets the 30S subunit of the ribosome, disrupting the translation process and preventing the growth and proliferation of bacteria.
Vergleich Mit ähnlichen Verbindungen
BB-K 6 N-(Benzyloxy) Carbamate is unique compared to other similar compounds due to its specific structural modifications and enhanced antibacterial properties. Similar compounds include:
Kanamycin A: The parent compound from which this compound is derived.
Gentamicin: Another aminoglycoside antibiotic with similar antibacterial activity.
Tobramycin: A related aminoglycoside used to treat bacterial infections.
This compound stands out due to its improved stability and efficacy in inhibiting bacterial growth.
Eigenschaften
Molekularformel |
C30H49N5O15 |
|---|---|
Molekulargewicht |
719.7 g/mol |
IUPAC-Name |
benzyl N-[(3S)-4-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methylamino]-3-hydroxy-4-oxobutyl]carbamate |
InChI |
InChI=1S/C30H49N5O15/c31-13-8-14(32)26(24(43)25(13)49-28-21(40)18(33)19(38)17(10-36)48-28)50-29-23(42)22(41)20(39)16(47-29)9-35-27(44)15(37)6-7-34-30(45)46-11-12-4-2-1-3-5-12/h1-5,13-26,28-29,36-43H,6-11,31-33H2,(H,34,45)(H,35,44)/t13-,14+,15+,16-,17-,18+,19-,20-,21-,22+,23-,24-,25+,26-,28-,29-/m1/s1 |
InChI-Schlüssel |
FVBPJXNMMBPLPQ-KEAOHZHISA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CNC(=O)[C@H](CCNC(=O)OCC3=CC=CC=C3)O)O)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)N)O)N |
Kanonische SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CNC(=O)C(CCNC(=O)OCC3=CC=CC=C3)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)N)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Man2Ac3Ac4Ac6Ac(a1-3)[Man2Ac3Ac4Ac6Ac(a1-6)]Man4Ac](/img/structure/B13849795.png)
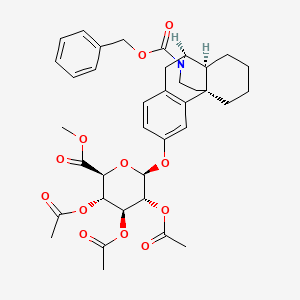
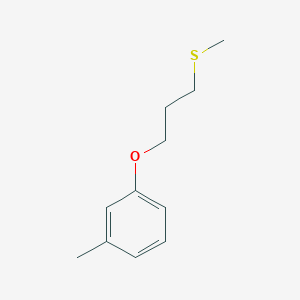
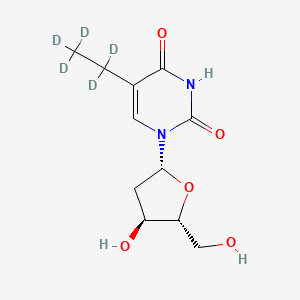
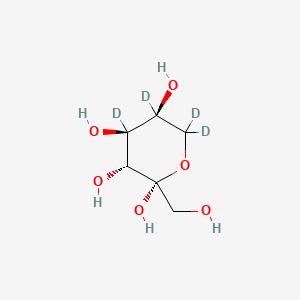
butanedioic acid](/img/structure/B13849820.png)
![2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13849825.png)
